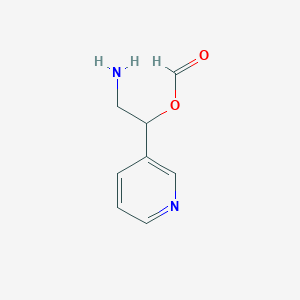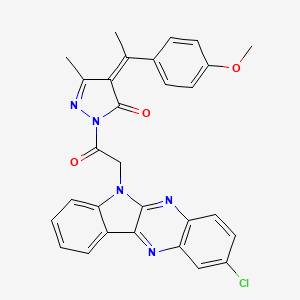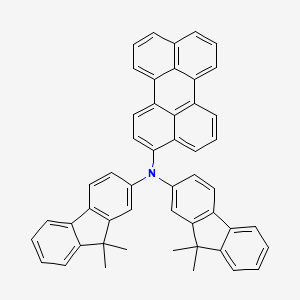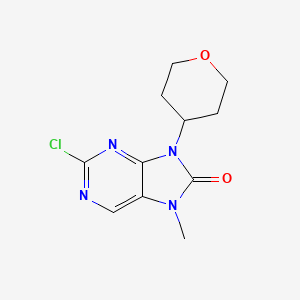
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one is a synthetic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a tetrahydropyran ring attached to a purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one involves several steps. One common method includes the reaction of 2-chloro-7-methyl-9-(1-methylpiperidin-4-yl)-7,9-dihydro-8H-purin-8-one with 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine in the presence of cesium carbonate (Cs2CO3) and 1,4-dioxane under nitrogen atmosphere . The reaction conditions typically involve room temperature and specific stoichiometric ratios of the reagents.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include cesium carbonate (Cs2CO3), 1,4-dioxane, and various nucleophiles for substitution reactions. The reactions are typically carried out under nitrogen atmosphere to prevent oxidation and other side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in oncology research.
Mechanism of Action
The mechanism of action of 2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one involves its interaction with specific molecular targets. The compound is known to inhibit DNA-dependent protein kinase (DNA-PK), which plays a crucial role in DNA repair processes. By inhibiting DNA-PK, the compound can potentially enhance the efficacy of certain cancer treatments by preventing the repair of damaged DNA in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-7-methyl-9-(1-methylpiperidin-4-yl)-7,9-dihydro-8H-purin-8-one
- 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Uniqueness
2-Chloro-7-methyl-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one is unique due to its specific structural features, such as the tetrahydropyran ring and the chloro group. These features contribute to its distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C11H13ClN4O2 |
|---|---|
Molecular Weight |
268.70 g/mol |
IUPAC Name |
2-chloro-7-methyl-9-(oxan-4-yl)purin-8-one |
InChI |
InChI=1S/C11H13ClN4O2/c1-15-8-6-13-10(12)14-9(8)16(11(15)17)7-2-4-18-5-3-7/h6-7H,2-5H2,1H3 |
InChI Key |
AFZXXTAPGPYFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN=C(N=C2N(C1=O)C3CCOCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




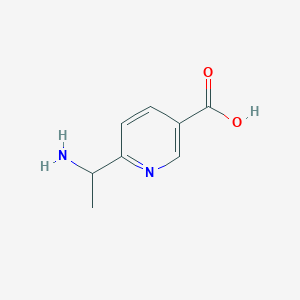
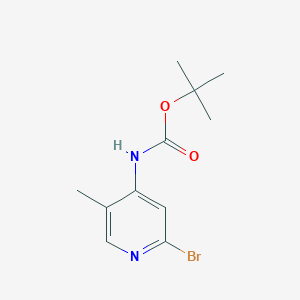
![4,5,7-Trifluoro-2-iodobenzo[d]thiazole](/img/structure/B13132755.png)
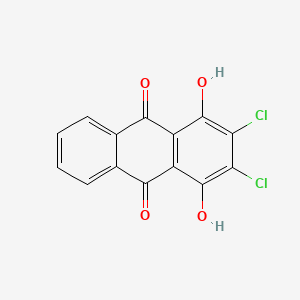
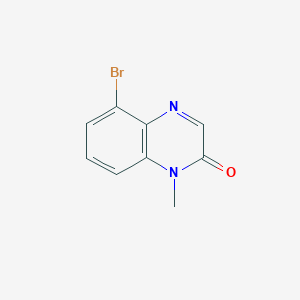

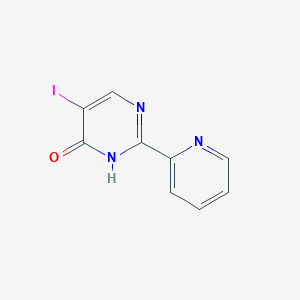
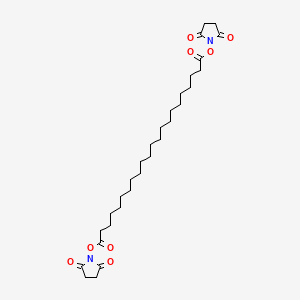
![4-Bromo-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13132771.png)
